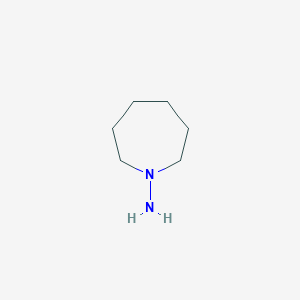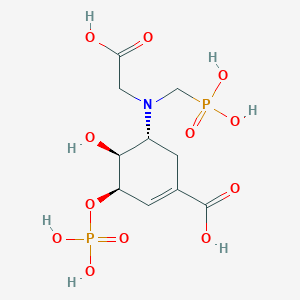
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate (CMPF) is a synthetic compound that is widely used in scientific research for its ability to inhibit the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). EPSPS is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, in plants, bacteria, and fungi. CMPF is a potent EPSPS inhibitor and has been used as a tool to study the shikimate pathway and its role in plant and microbial metabolism.
Mécanisme D'action
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate inhibits EPSPS by binding to the active site of the enzyme and preventing the formation of the intermediate 5-enolpyruvylshikimate-3-phosphate (EPSP). EPSP is a key intermediate in the shikimate pathway that is required for the biosynthesis of aromatic amino acids. By inhibiting EPSPS, this compound blocks the shikimate pathway and disrupts the biosynthesis of aromatic amino acids, leading to growth inhibition and cell death in plants, bacteria, and fungi.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects on plants, bacteria, and fungi. In plants, this compound inhibits the biosynthesis of aromatic amino acids, leading to growth inhibition, chlorosis, and necrosis. It also affects the biosynthesis of secondary metabolites, such as flavonoids, lignans, and alkaloids, which are important for plant defense and adaptation. In bacteria and fungi, this compound inhibits the growth and development of the organisms, leading to cell death and reduced virulence.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate has several advantages as a research tool, including its potency and specificity as an EPSPS inhibitor, its stability and solubility in aqueous solutions, and its low toxicity to animals and humans. However, it also has some limitations, such as its high cost and limited availability, its potential for non-specific effects on other enzymes and metabolic pathways, and its potential for resistance development in target organisms.
Orientations Futures
There are several future directions for research on N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate and its applications in plant and microbial biology. One direction is to study the mechanisms of resistance to this compound in target organisms and to identify new targets for herbicides and antibiotics. Another direction is to explore the potential of this compound as a tool for metabolic engineering and synthetic biology, by using it to modulate the shikimate pathway and to produce new compounds with industrial and pharmaceutical applications. Finally, there is a need for further research on the ecological and environmental impacts of this compound and other EPSPS inhibitors, in order to assess their safety and sustainability in agricultural and industrial settings.
Méthodes De Synthèse
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate can be synthesized by reacting N-(phosphonomethyl)glycine (glyphosate) with 5-aminoshikimate-3-phosphate (S3P) in the presence of carboxymethylating agents, such as chloroacetic acid or bromoacetic acid. The reaction yields this compound as a white crystalline solid with a melting point of 215-220°C and a molecular weight of 349.2 g/mol.
Applications De Recherche Scientifique
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate has been widely used as a research tool to investigate the shikimate pathway and its role in the metabolism of plants, bacteria, and fungi. It has been used to study the effects of EPSPS inhibition on the growth and development of plants, the biosynthesis of aromatic amino acids, and the production of secondary metabolites, such as flavonoids, lignans, and alkaloids. This compound has also been used to study the evolution and diversity of the shikimate pathway in different organisms and to identify new targets for herbicides and antibiotics.
Propriétés
Numéro CAS |
149453-95-2 |
|---|---|
Formule moléculaire |
C10H17NO12P2 |
Poids moléculaire |
405.19 g/mol |
Nom IUPAC |
(3R,4S,5R)-5-[carboxymethyl(phosphonomethyl)amino]-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO12P2/c12-8(13)3-11(4-24(17,18)19)6-1-5(10(15)16)2-7(9(6)14)23-25(20,21)22/h2,6-7,9,14H,1,3-4H2,(H,12,13)(H,15,16)(H2,17,18,19)(H2,20,21,22)/t6-,7-,9+/m1/s1 |
Clé InChI |
PQLOPNDFAZZBHL-BHNWBGBOSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)N(CC(=O)O)CP(=O)(O)O |
SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N(CC(=O)O)CP(=O)(O)O |
SMILES canonique |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N(CC(=O)O)CP(=O)(O)O |
Autres numéros CAS |
149453-95-2 |
Synonymes |
3-(phosphonooxy)-4-hydroxy-5-(N-(phosphonomethyl-2-oxoethyl)amino)-1-cyclohexene-1-carboxylic acid CPASP N-(carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



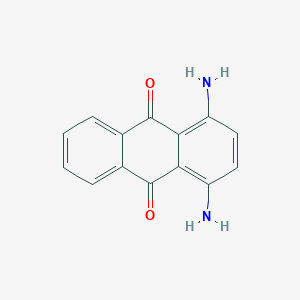

![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
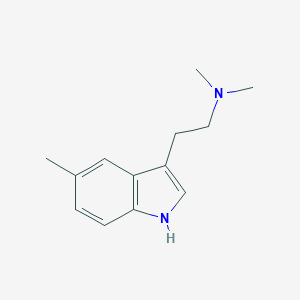
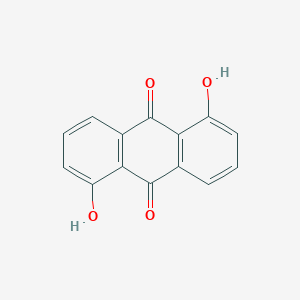
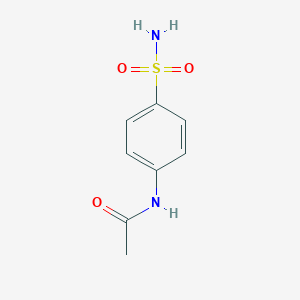
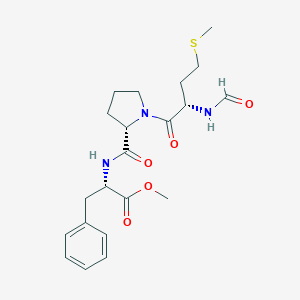
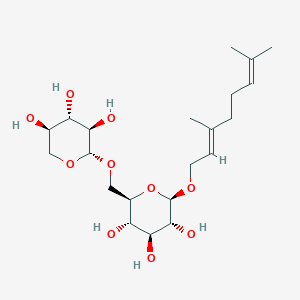

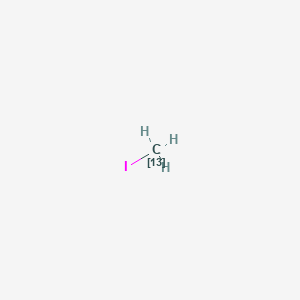
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)

